Cas no 58096-29-0 ((1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid)

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a chiral bicyclic carboxylic acid derivative with a rigid pinane-like structure. Its stereospecific configuration and functionalized carboxyl group make it a valuable intermediate in organic synthesis, particularly for the preparation of fine chemicals, pharmaceuticals, and agrochemicals. The compound's defined stereochemistry ensures high selectivity in reactions, while its bicyclic framework contributes to stability and controlled reactivity. Its applications include serving as a precursor for fragrances, flavorants, and bioactive molecules. The product is typically characterized by high purity and consistent performance, making it suitable for research and industrial use where precise molecular architecture is critical.
(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid structure
58096-29-0 structure
Product Name:(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
CAS No:58096-29-0
MF:C11H18O2
MW:182.259423732758
MDL:MFCD29919834
CID:370655
PubChem ID:93946
Update Time:2025-10-31

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]heptane-3-carboxylicacid, 2,6,6-trimethyl-, [1R-(1a,2b,3a,5a)]- (9CI)
    • [1R-(1alpha,2beta,3alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
    • (1R-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane-3-carboxylic acid
    • (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
    • (1R,5S)-2beta,6,6-Trimethylbicyclo[3.1.1]heptane-3alpha-carboxylic acid
    • DTXSID701137601
    • 58096-29-0
    • A917292
    • (1r,2r,3r,5s)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylicacid
    • EINECS 261-116-7
    • AKOS027322323
    • Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1alpha,2beta,3alpha,5alpha)]-
    • AC1026
    • CS-12587
    • MFCD29919834
    • DB-126227
    • Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1I+/-,2I(2),3I+/-,5I+/-)]-
    • (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
    • MDL: MFCD29919834
    • Inchi: 1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m0/s1
    • InChI Key: YCJJWXPLEWSYFQ-JQCXWYLXSA-N
    • SMILES: OC([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)=O

Computed Properties

  • Exact Mass: 182.131
  • Monoisotopic Mass: 182.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.036
  • Boiling Point: 267.4°Cat760mmHg
  • Flash Point: 128.8°C
  • Refractive Index: 1.485

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10885-10g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
58096-29-0 95%
10g
¥11479.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10885-1g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
58096-29-0 95%
1g
¥2329.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10885-250mg
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
58096-29-0 95%
250mg
¥829.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10885-5g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
58096-29-0 95%
5g
¥6979.0 2024-07-16
Chemenu
CM384984-250mg
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%+
250mg
$82 2023-01-19
Chemenu
CM384984-1g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%+
1g
$231 2023-01-19
Chemenu
CM384984-5g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%+
5g
$692 2023-01-19
Chemenu
CM384984-10g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%+
10g
$1139 2023-01-19
eNovation Chemicals LLC
D685684-0.25g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%
0.25g
$100 2023-09-03
eNovation Chemicals LLC
D685684-1g
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
58096-29-0 95%
1g
$200 2024-07-20

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58096-29-0)(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Order Number:A917292
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):316.0
Email:sales@amadischem.com

Additional information on (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid: A Comprehensive Overview

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid (CAS No. 58096-29-0) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of bicyclic compounds and is characterized by its tricyclic skeleton with specific stereochemical configurations at the chiral centers.

The structure of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is particularly noteworthy for its stereochemistry and functional groups. The molecule consists of a bicyclo[3.1.1]heptane core with three methyl groups and a carboxylic acid group attached at the C-3 position. The specific (1R,2R,3R,5S) stereochemistry imparts unique physical and chemical properties to the compound, making it a valuable target for synthetic and biological studies.

Recent research has highlighted the importance of bicyclic compounds in various biological processes. For instance, a study published in the *Journal of Organic Chemistry* (2022) explored the synthesis and biological evaluation of a series of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane derivatives. The researchers found that these compounds exhibited significant anti-inflammatory and antioxidant properties, suggesting their potential as lead compounds for drug development.

In another study published in *Bioorganic & Medicinal Chemistry Letters* (2021), scientists investigated the cytotoxic activity of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid against various cancer cell lines. The results indicated that the compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with minimal effects on normal cells. This selective activity is attributed to the compound's ability to disrupt specific cellular pathways involved in cancer progression.

The synthesis of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has been a subject of extensive research due to its complexity and the need for precise control over stereochemistry. A notable synthetic route involves the use of asymmetric catalysis techniques to achieve high enantioselectivity and diastereoselectivity. A recent paper in *Chemical Communications* (2020) described an efficient method for synthesizing this compound using a palladium-catalyzed asymmetric allylation reaction followed by a ring-closing metathesis (RCM) step.

The pharmacological properties of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid have also been extensively studied. Research published in *European Journal of Medicinal Chemistry* (2020) demonstrated that this compound has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, the compound showed significant neuroprotective activity in an in vitro model of Parkinson's disease by reducing oxidative stress and preventing neuronal cell death.

The potential applications of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid extend beyond its anti-inflammatory and neuroprotective properties. A study in *Organic & Biomolecular Chemistry* (2021) explored the use of this compound as a scaffold for developing novel antiviral agents against influenza virus infection. The researchers found that certain derivatives of this compound exhibited strong antiviral activity by inhibiting viral replication in infected cells.

In conclusion, (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid (CAS No. 58096-29-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structure and stereochemistry make it an attractive target for further research and development in medicinal chemistry and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58096-29-0)(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
A917292
Purity:99%
Quantity:1g
Price ($):316.0
Email